tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate
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Overview
Description
tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate: is a synthetic organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The bicyclic amine is dissolved in the solvent, and tert-butyl chloroformate is added dropwise with stirring. The reaction mixture is then allowed to stir at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial reactors and automated systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with different functional groups replacing the tert-butyl carbamate group.
Scientific Research Applications
Chemistry: tert-butylN-({4-amino-2-oxabicyclo[221]heptan-1-yl}methyl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In the industrial sector, tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease-related pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate: A structurally similar compound with a different bicyclic framework.
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate: Another similar compound with a larger bicyclic structure.
Uniqueness: tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-5-4-11(13,6-12)8-16-12/h4-8,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEWAMGINHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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